Cas no 308299-60-7 (3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic flavonoid derivative characterized by its unique structural features, combining a chromen-4-one core with methoxyphenoxy and cyclohexanecarboxylate substituents. This compound exhibits potential utility in pharmaceutical and materials science research due to its tailored molecular framework, which may influence biological activity or physicochemical properties. The methoxy and cyclohexane groups enhance solubility and stability, while the chromenone backbone offers a versatile scaffold for further functionalization. Its well-defined structure makes it suitable for applications in drug development, particularly in exploring kinase inhibition or antioxidant mechanisms. The compound is typically supplied with high purity, ensuring reliability for experimental use.
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate structure
308299-60-7 structure
商品名:3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
CAS番号:308299-60-7
MF:C23H22O6
メガワット:394.417187213898
CID:5554723

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarboxylic acid, 3-(4-methoxyphenoxy)-4-oxo-4H-1-benzopyran-7-yl ester
    • 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
    • インチ: 1S/C23H22O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3
    • InChIKey: AIWZSEWAXNIRJB-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC2=CC=C3C(=C2)OC=C(OC2=CC=C(OC)C=C2)C3=O)=O)CCCCC1

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-1421-2μmol
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3139-1421-2mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-1421-75mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3139-1421-3mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3139-1421-10mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-1421-15mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-1421-20mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3139-1421-1mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-1421-30mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F3139-1421-40mg
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
308299-60-7 90%+
40mg
$140.0 2023-07-05

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 関連文献

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylateに関する追加情報

Comprehensive Analysis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate (CAS No. 308299-60-7)

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate (CAS No. 308299-60-7) is a synthetic organic compound belonging to the chromene derivative family. Its unique molecular structure combines a chromen-4-one core with a cyclohexanecarboxylate ester and a 4-methoxyphenoxy substituent, making it a subject of interest in pharmaceutical and material science research. The compound's CAS registry number 308299-60-7 serves as a universal identifier for precise chemical tracking and regulatory compliance.

Recent studies highlight the growing demand for chromene-based compounds due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Researchers are particularly intrigued by the 4-oxo-4H-chromene scaffold, which is known to interact with enzymatic pathways. The methoxyphenoxy group in this compound may enhance its bioavailability, a key consideration in drug development. These features align with current trends in small-molecule therapeutics and targeted drug delivery systems – topics frequently searched in academic databases and AI-powered research tools.

From a synthetic chemistry perspective, the cyclohexanecarboxylate ester moiety contributes to the compound's lipophilicity, a property increasingly important in BBB penetration (blood-brain barrier) studies. This characteristic has sparked discussions in neuroscience forums and neuropharmacology communities about its potential applications. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed to characterize this compound, as evidenced by numerous patent filings referencing CAS 308299-60-7.

The compound's stability profile makes it suitable for various formulation studies, particularly in controlled-release systems. Formulation scientists often search for ester-based prodrugs with improved pharmacokinetics – a niche where this molecule shows promise. Its chromen-7-yl structure also intersects with materials science applications, especially in organic electronics and photoactive materials, areas experiencing exponential growth according to recent literature metrics.

Quality control protocols for 308299-60-7 emphasize the importance of residual solvent analysis and polymorph screening, reflecting industry concerns about reproducibility in synthetic chemistry. These aspects are frequently queried in QA/QC forums and regulatory guidance documents. The compound's purity specifications typically exceed 98% for research-grade material, with stringent controls on isomeric impurities that might affect biological activity.

Environmental fate studies of similar chromene derivatives suggest moderate biodegradability, placing this compound within the scope of green chemistry initiatives. This aligns with growing searches for sustainable synthetic routes and eco-friendly pharmaceuticals across scientific platforms. The methoxy aromatic component may influence its photodegradation behavior, an area warranting further investigation according to recent environmental chemistry publications.

In computational chemistry, molecular docking simulations of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate reveal interesting interactions with protein targets, particularly those involved in oxidative stress pathways. These findings correlate with rising interest in in silico drug discovery methods, as reflected in search engine analytics for CADD (computer-aided drug design) tools. The compound's logP value and topological polar surface area make it a frequent subject in QSAR modeling studies.

Patent landscapes show increasing protection of chromene-carboxylate hybrids since 2020, with 308299-60-7 appearing in several applications related to age-related disorders. This connects with trending searches about geroprotective compounds and longevity science. The compound's structural features share similarities with known senolytic agents, though its specific mechanisms require validation through in vitro models – another hot topic in biomedical research circles.

From a regulatory standpoint, proper handling of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate requires standard laboratory precautions. Safety data sheets emphasize PPE requirements and waste disposal procedures common to organic compounds, information highly sought after in EHS databases. Its non-hazardous classification under current systems makes it attractive for academic research settings compared to more regulated substances.

The future research trajectory for CAS 308299-60-7 likely involves structure-activity relationship studies to optimize its pharmacological profile. With increasing interest in multi-target therapeutics, the compound's hybrid structure positions it well for polypharmacology investigations – a field generating substantial discussion in recent medicinal chemistry conferences and publications.

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